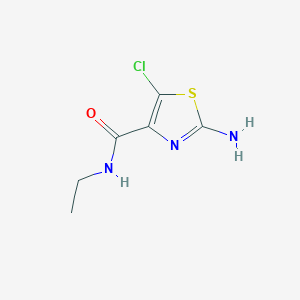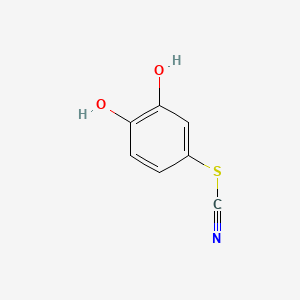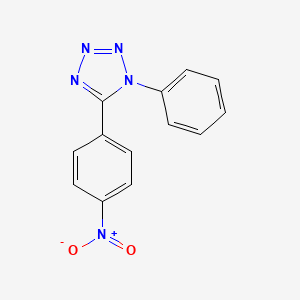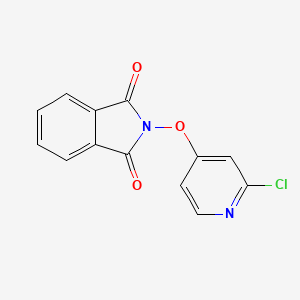
2-amino-5-chloro-N-ethylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-chloro-N-ethylthiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-chloro-N-ethylthiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to produce an intermediate, which then undergoes cyclization with thioureas to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-chloro-N-ethylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-amino-5-chloro-N-ethylthiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting specific protein kinases.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-amino-5-chloro-N-ethylthiazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of protein kinases, thereby interfering with cell signaling pathways that are crucial for cancer cell proliferation . The compound’s ability to bind to these targets is facilitated by its thiazole ring, which can form stable interactions with the active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A parent compound with similar biological activities.
5-chloro-2-aminothiazole: Shares structural similarities and exhibits comparable antimicrobial properties.
N-ethylthiazole-4-carboxamide: Another related compound with potential medicinal applications.
Uniqueness
2-amino-5-chloro-N-ethylthiazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino and chloro groups on the thiazole ring enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research.
Properties
Molecular Formula |
C6H8ClN3OS |
|---|---|
Molecular Weight |
205.67 g/mol |
IUPAC Name |
2-amino-5-chloro-N-ethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C6H8ClN3OS/c1-2-9-5(11)3-4(7)12-6(8)10-3/h2H2,1H3,(H2,8,10)(H,9,11) |
InChI Key |
NERYRYYEUOQEGW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC(=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)


![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)








